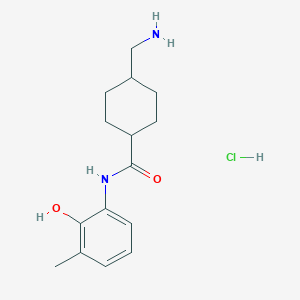

Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate” is an organic compound . It is a derivative of benzoic acid, which is a colorless crystalline solid and a simple aromatic carboxylic acid .

Synthesis Analysis

The compound can be synthesized from 4-hydroxy-3-methoxybenzoic acid . The first step involves a reaction with methanol in the presence of concentrated sulfuric acid at reflux temperature . The product of the first step is then transformed into benzyl bromide by a substitution reaction using K2CO3 . Finally, the product is obtained by a nitration reaction with HNO3 .Molecular Structure Analysis

The molecular formula of “Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate” is C16H16O4 . Its average mass is 272.296 Da and its monoisotopic mass is 272.104858 Da .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

“Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate” is a colorless solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.Scientific Research Applications

Synthesis of Neurotrophic Compounds

Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate: has been utilized in the synthesis of neurotrophic compounds such as (-)-talaumidin . Neurotrophic compounds play a crucial role in the survival, development, and function of neurons. They are potential therapeutic agents for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antioxidant Activity

The compound has shown promise in contributing to the antioxidant activity when used in the synthesis of certain derivatives . Antioxidants are vital in protecting cells from damage caused by free radicals and are important in the study of aging and cancer.

Antimicrobial Applications

Derivatives of this compound have been tested for antimicrobial properties against various microbial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . This is particularly relevant in the development of new antibiotics and antifungal agents.

Anti-inflammatory Properties

The anti-inflammatory properties of derivatives of Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate have been explored through various assays . Anti-inflammatory agents are essential in the treatment of conditions like arthritis and other inflammatory diseases.

Molecular Docking Studies

Molecular docking studies of the compound’s derivatives have been conducted to understand their interaction with biological targets . This application is crucial in drug design and discovery, providing insights into the binding affinities and modes of action of potential pharmaceuticals.

Synthesis of Schiff Base Ligands

The compound is used in the synthesis of Schiff base ligands, which are versatile intermediates in the formation of complex metal compounds with potential applications in catalysis and material science .

Safety And Hazards

While specific safety data for “Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate” is not available, similar compounds are known to be hazardous. For instance, 4-Methoxybenzyl alcohol, a similar compound, is known to cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is recommended to handle such compounds with suitable protective clothing and avoid contact with skin and eyes .

properties

IUPAC Name |

methyl 3-methoxy-2-nitro-4-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-21-15-13(23-10-11-6-4-3-5-7-11)9-8-12(16(18)22-2)14(15)17(19)20/h3-9H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFYZTJUHUKZGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)

![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)

![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)

![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)

![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)

![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)